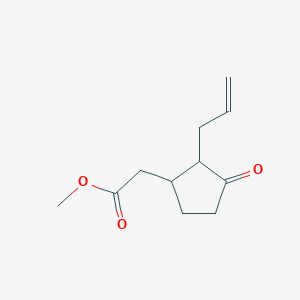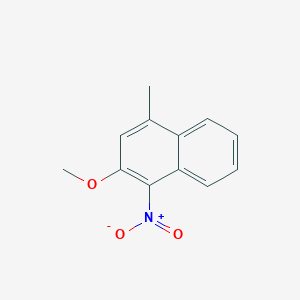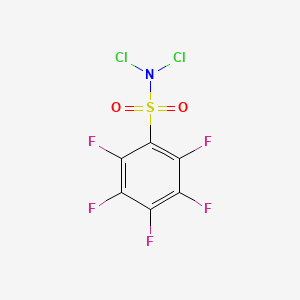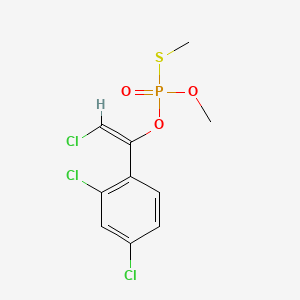
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. This compound is characterized by its complex chemical structure, which includes both phosphorothioate and chlorinated aromatic components.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4-dichlorophenol . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphorothioate oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which can have different levels of oxidation and substitution depending on the reaction conditions.
科学的研究の応用
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of organophosphate chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Research is conducted on its potential therapeutic applications and toxicological effects.
作用機序
The primary mechanism of action of Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of muscles, paralysis, and eventually death in insects . The molecular targets include the active site of the acetylcholinesterase enzyme, where the compound forms a covalent bond, preventing the breakdown of acetylcholine.
類似化合物との比較
Similar Compounds
Profenofos: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Tolclofos-methyl: A compound with a similar phosphorothioate ester structure but different substituents on the aromatic ring.
Etrimfos: An organophosphate with a similar ester linkage but different aromatic and alkyl groups.
Uniqueness
Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl)O,S-dimethyl ester is unique due to its specific combination of chlorinated aromatic and phosphorothioate components, which contribute to its high efficacy as an insecticide and its distinct chemical reactivity.
特性
CAS番号 |
69245-04-1 |
|---|---|
分子式 |
C10H10Cl3O3PS |
分子量 |
347.6 g/mol |
IUPAC名 |
2,4-dichloro-1-[(E)-2-chloro-1-[methoxy(methylsulfanyl)phosphoryl]oxyethenyl]benzene |
InChI |
InChI=1S/C10H10Cl3O3PS/c1-15-17(14,18-2)16-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ |
InChIキー |
ZFYOPNXNFXIKDP-UXBLZVDNSA-N |
異性体SMILES |
COP(=O)(O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl)SC |
正規SMILES |
COP(=O)(OC(=CCl)C1=C(C=C(C=C1)Cl)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

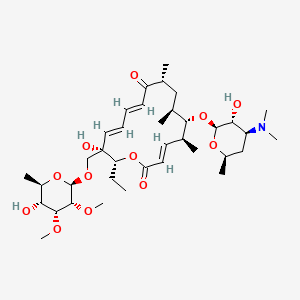
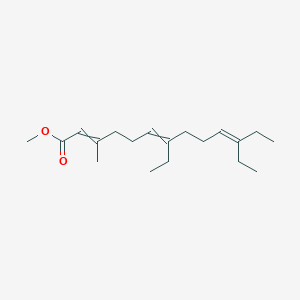
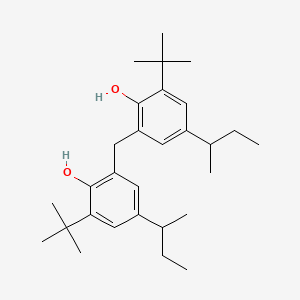
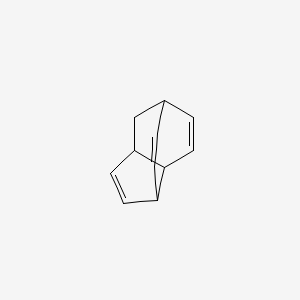
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
